6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
- The compound has the molecular formula
Chemical Structure: C23H22ClNO6
and an average mass of approximately 443.88 Da .Brief Introduction: This compound belongs to the class of chromenones, which are derivatives of chromene (a fused benzopyran) with a ketone group at position 2. The presence of a chloro substituent at position 6 and a phenyl group at position 4 adds structural complexity. The N-(tert-butoxycarbonyl)-β-alaninate moiety is attached to the chromenone core.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of a phenyl-substituted chromenone with N-(tert-butoxycarbonyl)-β-alanine under appropriate conditions.
Reaction Conditions: The reaction typically occurs under basic conditions, with the tert-butoxycarbonyl (Boc) protecting group on β-alanine facilitating the reaction.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction and regioselectivity. For instance, reduction of the ketone group yields a secondary alcohol.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate for the synthesis of more complex molecules due to its unique structure.
Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug development.
Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its biological targets and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of a chromenone core, chloro substitution, and N-(tert-butoxycarbonyl)-β-alaninate side chain makes this compound unique.
Similar Compounds: While I don’t have a direct list of similar compounds, related chromenones and β-alanine derivatives would be relevant for comparison.
Properties
Molecular Formula |
C23H22ClNO6 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-23(2,3)31-22(28)25-10-9-20(26)30-19-13-18-16(11-17(19)24)15(12-21(27)29-18)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,25,28) |
InChI Key |
FEZXYWJGEWINLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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